molecular formula C23H22N6O3 B11669384 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Cat. No.: B11669384
M. Wt: 430.5 g/mol
InChI Key: WDWUNNPSNJZSQF-MFKUBSTISA-N
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Description

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a complex organic compound that features a biphenyl group and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide typically involves the condensation of a biphenyl aldehyde with a hydrazide derivative of purine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl group.

    Reduction: Reduced forms of the hydrazide or purine moieties.

    Substitution: Nitrated or halogenated biphenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the purine derivative can mimic natural nucleotides and interfere with nucleic acid metabolism. These interactions can lead to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is unique due to its combination of a biphenyl group and a purine derivative. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H22N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C23H22N6O3/c1-15(16-9-11-18(12-10-16)17-7-5-4-6-8-17)25-26-19(30)13-29-14-24-21-20(29)22(31)28(3)23(32)27(21)2/h4-12,14H,13H2,1-3H3,(H,26,30)/b25-15+

InChI Key

WDWUNNPSNJZSQF-MFKUBSTISA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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